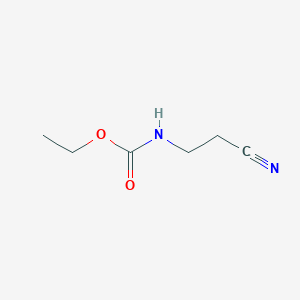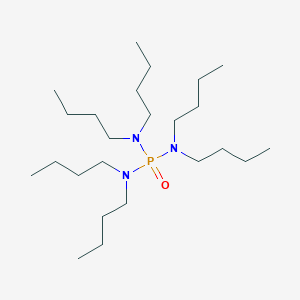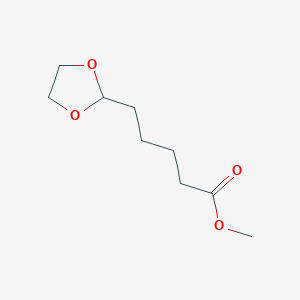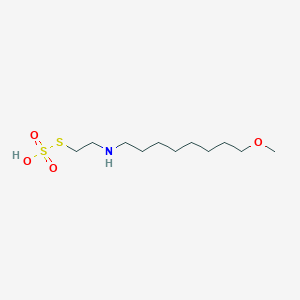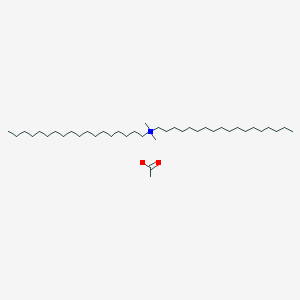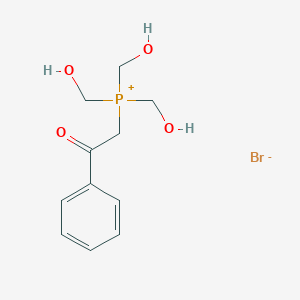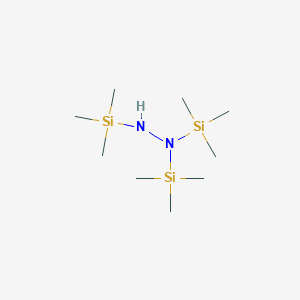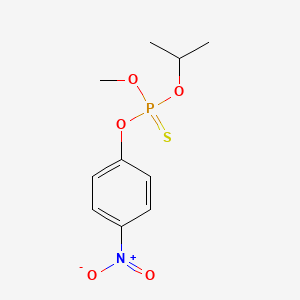
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is an organophosphorus compound widely recognized for its use as an insecticide. This compound is known for its high toxicity to insects and its ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in both insects and mammals .
Vorbereitungsmethoden
The synthesis of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate typically involves the reaction of diethyl dithiophosphoric acid with chlorinating agents to produce diethylthiophosphoryl chloride. This intermediate is then treated with sodium 4-nitrophenolate to yield the final product . Industrial production methods often involve similar steps but are scaled up to accommodate large quantities and may include additional purification steps to ensure product quality .
Analyse Chemischer Reaktionen
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate undergoes several types of chemical reactions:
Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the compound into less toxic products.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphorus atom, leading to the formation of various derivatives.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions but often include less toxic metabolites .
Wissenschaftliche Forschungsanwendungen
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate has several scientific research applications:
Wirkmechanismus
The primary mechanism of action of O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular targets involved include the active site of acetylcholinesterase and various pathways related to nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
O-Methyl O-(1-methylethyl) O-(4-nitrophenyl) phosphorothioate is similar to other organophosphorus insecticides such as ethyl parathion and methyl parathion. it is unique in its specific structure, which influences its reactivity and toxicity . Similar compounds include:
Ethyl Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Sumithion: O,O-Dimethyl O-(4-nitro-m-tolyl) phosphorothioate.
These compounds share similar mechanisms of action but differ in their chemical properties and toxicity profiles .
Eigenschaften
CAS-Nummer |
13955-12-9 |
|---|---|
Molekularformel |
C10H14NO5PS |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
methoxy-(4-nitrophenoxy)-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14NO5PS/c1-8(2)15-17(18,14-3)16-10-6-4-9(5-7-10)11(12)13/h4-8H,1-3H3 |
InChI-Schlüssel |
IDTURXUOVKNCOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=S)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




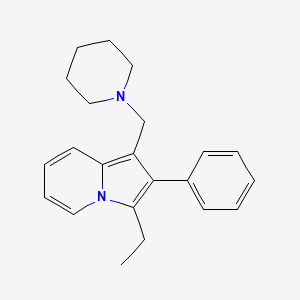
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
